2-(3-Nitrophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate is an organic compound that features both nitro and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate typically involves the esterification of 4-Chloro-3-nitro-benzoic acid with 2-(3-nitro-phenyl)-2-oxo-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of an acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-Chloro-3-amino-benzoic acid 2-(3-amino-phenyl)-2-oxo-ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Chloro-3-nitro-benzoic acid and 2-(3-nitro-phenyl)-2-oxo-ethanol.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, while the ester moiety can be hydrolyzed to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Shares the chloro and nitro functional groups but lacks the ester moiety.
3-Nitrobenzoic acid: Contains a nitro group but lacks the chloro and ester functionalities.
4-Nitrobenzoic acid: Similar structure but without the chloro and ester groups.
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 4-chloro-3-nitrobenzoate is unique due to the presence of both nitro and ester groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H9ClN2O7 |
---|---|
Molecular Weight |
364.69g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 4-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C15H9ClN2O7/c16-12-5-4-10(7-13(12)18(23)24)15(20)25-8-14(19)9-2-1-3-11(6-9)17(21)22/h1-7H,8H2 |
InChI Key |
VTRMGJGINMDWLO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.